molecular formula C19H21N3O2S B11053300 4,5-dimethyl-3-(phenylsulfonyl)-1-[2-(pyridin-2-yl)ethyl]-1H-pyrrol-2-amine

4,5-dimethyl-3-(phenylsulfonyl)-1-[2-(pyridin-2-yl)ethyl]-1H-pyrrol-2-amine

Cat. No.: B11053300
M. Wt: 355.5 g/mol
InChI Key: SXGQPCOJAWOWPO-UHFFFAOYSA-N
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Description

4,5-DIMETHYL-3-(PHENYLSULFONYL)-1-[2-(2-PYRIDYL)ETHYL]-1H-PYRROL-2-AMINE is a complex organic compound that features a pyrrole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-DIMETHYL-3-(PHENYLSULFONYL)-1-[2-(2-PYRIDYL)ETHYL]-1H-PYRROL-2-AMINE typically involves multi-step organic reactions. One common approach is to start with the pyrrole ring and introduce the phenylsulfonyl group through a sulfonylation reaction. The 2-(2-pyridyl)ethyl group can be introduced via a nucleophilic substitution reaction. The methyl groups are usually added through alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,5-DIMETHYL-3-(PHENYLSULFONYL)-1-[2-(2-PYRIDYL)ETHYL]-1H-PYRROL-2-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

4,5-DIMETHYL-3-(PHENYLSULFONYL)-1-[2-(2-PYRIDYL)ETHYL]-1H-PYRROL-2-AMINE has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Researchers are exploring its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4,5-DIMETHYL-3-(PHENYLSULFONYL)-1-[2-(2-PYRIDYL)ETHYL]-1H-PYRROL-2-AMINE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylsulfonyl group can enhance the compound’s binding affinity and specificity, while the pyridyl group may facilitate interactions with nucleic acids or proteins.

Comparison with Similar Compounds

Similar Compounds

    4,5-DIMETHYL-3-(PHENYLSULFONYL)-1H-PYRROL-2-AMINE: Lacks the 2-(2-pyridyl)ethyl group, which may affect its biological activity and chemical reactivity.

    3-(PHENYLSULFONYL)-1-[2-(2-PYRIDYL)ETHYL]-1H-PYRROL-2-AMINE: Lacks the methyl groups, potentially altering its physical and chemical properties.

Uniqueness

4,5-DIMETHYL-3-(PHENYLSULFONYL)-1-[2-(2-PYRIDYL)ETHYL]-1H-PYRROL-2-AMINE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the phenylsulfonyl and pyridyl groups allows for diverse interactions with biological targets and other molecules, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C19H21N3O2S

Molecular Weight

355.5 g/mol

IUPAC Name

3-(benzenesulfonyl)-4,5-dimethyl-1-(2-pyridin-2-ylethyl)pyrrol-2-amine

InChI

InChI=1S/C19H21N3O2S/c1-14-15(2)22(13-11-16-8-6-7-12-21-16)19(20)18(14)25(23,24)17-9-4-3-5-10-17/h3-10,12H,11,13,20H2,1-2H3

InChI Key

SXGQPCOJAWOWPO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)N)CCC3=CC=CC=N3)C

Origin of Product

United States

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